molecular formula C14H20N2O5 B13214004 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid

5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid

Cat. No.: B13214004
M. Wt: 296.32 g/mol
InChI Key: DUSIUNYEXZYJOC-UHFFFAOYSA-N
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Description

5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The oxazole ring may also play a role in binding to specific sites on proteins or nucleic acids, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid stands out due to its unique combination of the piperidine and oxazole rings. This structural feature provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)15-8-20-11/h8-9H,4-7H2,1-3H3,(H,17,18)

InChI Key

DUSIUNYEXZYJOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(N=CO2)C(=O)O

Origin of Product

United States

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